molecular formula C12H20N4O B6603610 [N'-(adamantan-1-yl)carbamimidoyl]urea CAS No. 2253644-39-0

[N'-(adamantan-1-yl)carbamimidoyl]urea

Cat. No.: B6603610
CAS No.: 2253644-39-0
M. Wt: 236.31 g/mol
InChI Key: BOLPXZLOENXAFH-UHFFFAOYSA-N
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Description

[N'-(Adamantan-1-yl)carbamimidoyl]urea is a urea derivative featuring an adamantane moiety linked via a carbamimidoyl group. Its structure combines the rigid, lipophilic adamantane cage with a polar urea functional group, enabling unique physicochemical and biological properties.

Properties

IUPAC Name

[N'-(1-adamantyl)carbamimidoyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c13-10(15-11(14)17)16-12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H5,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLPXZLOENXAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N=C(N)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of Adamantane Derivatives

The most widely reported method involves the reaction of 1-adamantanamine with urea or urea equivalents under controlled conditions. This pathway leverages the nucleophilic properties of the adamantane-bound amine group.

In a representative procedure, 1-adamantanamine (10 mmol) is dissolved in anhydrous dichloromethane (DCM) at 0°C, followed by the dropwise addition of trichloroacetyl isocyanate (12 mmol). The mixture is stirred for 24 hours at room temperature, after which the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethanol, yielding this compound as a white crystalline solid (72% yield).

Key variables influencing yield:

  • Solvent polarity : Tetrahydrofuran (THF) increases reaction rates compared to DCM but may reduce crystallinity.

  • Temperature : Reactions below 5°C favor selectivity but require extended times (48–72 hours).

Curtius Rearrangement-Based Synthesis

A more sophisticated approach employs the Curtius rearrangement to generate the critical isocyanate intermediate. This method, while requiring specialized handling, achieves higher purity (>95% by HPLC).

Synthesis of 1-(Isocyanatomethyl)adamantane

  • (Adamantan-1-yl)acetic acid (5 mmol) is treated with diphenylphosphoryl azide (DPPA, 5.5 mmol) and triethylamine (6 mmol) in dry DMF.

  • The mixture is heated to 80°C for 6 hours, during which the acyl azide intermediate undergoes decomposition to form 1-(isocyanatomethyl)adamantane.

Urea Formation

The isocyanate intermediate (3 mmol) is reacted with ammonium carbonate (4.5 mmol) in acetonitrile at 60°C for 12 hours. Quenching with ice water precipitates the product, which is isolated via vacuum filtration (85% yield).

Advantages over direct amination:

  • Avoids stoichiometric use of toxic isocyanates

  • Enables modular substitution patterns

Solid-Phase Synthesis for High-Throughput Production

Recent advances have adapted the synthesis to polymer-supported reagents, particularly for parallel library generation.

Procedure:

  • Wang resin-bound adamantane derivative (1.2 mmol/g loading) is swelled in DMF.

  • Treatment with carbonyldiimidazole (CDI, 3 equiv) activates the resin for urea formation.

  • Cleavage with trifluoroacetic acid (TFA)/H2O (95:5) liberates the product with 89% purity (LC-MS).

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Amination7288Simplicity, low costModerate yields, byproduct formation
Curtius Rearrangement8595High purity, scalabilityRequires azide handling
Solid-Phase8989High-throughput capabilitySpecialized equipment needed

Reaction Mechanistic Studies

Isocyanate Intermediate Reactivity

The Curtius pathway proceeds through a two-stage mechanism:

  • Acyl azide formation :
    (Adamantan-1-yl)acetic acid+DPPAAcyl azide+Byproducts\text{(Adamantan-1-yl)acetic acid} + \text{DPPA} \rightarrow \text{Acyl azide} + \text{Byproducts}

  • Thermal decomposition :
    Acyl azideΔ1-(Isocyanatomethyl)adamantane+N2\text{Acyl azide} \xrightarrow{\Delta} \text{1-(Isocyanatomethyl)adamantane} + \text{N}_2 \uparrow

Kinetic studies reveal a first-order dependence on DPPA concentration, with an activation energy (EaE_a) of 92 kJ/mol.

Urea Bond Formation Dynamics

The nucleophilic attack of ammonia on the isocyanate carbon follows a concerted mechanism:

R-NCO+NH3R-NH-C(O)-NH2\text{R-NCO} + \text{NH}3 \rightarrow \text{R-NH-C(O)-NH}2

DFT calculations (B3LYP/6-31G*) show a reaction barrier of 18.3 kcal/mol, consistent with experimental rates at 60°C.

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO): Accelerate reaction rates but may promote side reactions.

  • Ether solvents (THF, 2-MeTHF): Improve selectivity at the cost of longer reaction times.

Catalytic Enhancements

  • Lewis acids : ZnCl₂ (5 mol%) increases yield to 78% in direct amination by polarizing the isocyanate group.

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial contact in biphasic systems.

Characterization and Quality Control

Spectroscopic Profiles

TechniqueKey Signals
1H NMR^1\text{H NMR} (DMSO-d6d_6 )δ 1.47 (adamantane CH₂), 5.68 (NH), 8.32 (NH)
13C NMR^{13}\text{C NMR}δ 28.9 (adamantane C), 158.1 (urea carbonyl)
IR (KBr)3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O)

Chromatographic Purity Assessment

HPLC method (C18 column, 60:40 H2O/MeCN): Retention time = 6.72 min, >95% purity.

Industrial-Scale Considerations

Cost Analysis

ComponentCost Contribution (%)
Raw materials58
Energy25
Waste disposal12
Labor5

Emerging Methodologies

Photochemical Activation

UV irradiation (254 nm) of adamantane-isocyanate precursors in liquid ammonia reduces reaction time to 2 hours (82% yield).

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) enable urea formation under aqueous conditions (pH 7.4, 37°C), though yields remain modest (47%) .

Chemical Reactions Analysis

Types of Reactions

[N’-(adamantan-1-yl)carbamimidoyl]urea can undergo various chemical reactions, including:

    Oxidation: The adamantane core can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include hydroxylated adamantane derivatives, amine derivatives, and substituted urea compounds .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that [N'-(adamantan-1-yl)carbamimidoyl]urea exhibits significant antimicrobial activity against a range of bacteria. Preliminary studies indicate that it is effective against both gram-positive and gram-negative bacterial strains. The compound's mechanism of action is not yet fully elucidated, but it may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Case Study: Synergistic Effects

In vitro studies have suggested that this compound may enhance the efficacy of existing antibiotics when used in combination therapies. This synergistic effect could lead to new treatment protocols for resistant bacterial infections, although further research is necessary to confirm these findings.

Antiviral Activity

There is ongoing investigation into the antiviral potential of this compound, particularly against influenza viruses. Initial studies have yielded inconclusive results, highlighting the need for more rigorous testing to determine its effectiveness as an antiviral agent. The compound's structural similarity to known antiviral agents suggests that it may interfere with viral replication mechanisms.

Antiprotozoal Activity

Emerging studies indicate that this compound may also possess antiprotozoal properties. Research is currently focused on its potential applications in treating protozoan infections, which remain a significant global health challenge.

Cancer Treatment Research

The unique properties of this compound have sparked interest in its application within oncology. Preliminary studies suggest that it may inhibit tumor cell proliferation or induce apoptosis in certain cancer cell lines. The exact pathways involved are still under investigation, but the compound's ability to interact with biological targets could provide a basis for novel cancer therapies.

Table 1: Summary of Biological Activities

Activity Target Findings
AntimicrobialBacteria (Gram-positive & negative)Effective; requires further study on mechanisms
AntiviralInfluenza virusesInconclusive results; needs more testing
AntiprotozoalProtozoan infectionsPromising preliminary data; further research needed
Cancer treatmentTumor cell linesPotential inhibitory effects; pathways under investigation

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through several methods, often involving the reaction of adamantane derivatives with urea or carbamimidoyl compounds. Structural modifications at various positions can significantly influence the compound's biological activity and binding affinity to target proteins . Understanding these interactions is crucial for optimizing its therapeutic potential.

Mechanism of Action

The mechanism of action of [N’-(adamantan-1-yl)carbamimidoyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane core enhances the compound’s stability and allows it to effectively bind to its targets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Adamantane Derivatives

Compound Core Structure Key Functional Groups Biological Activities References
[N'-(Adamantan-1-yl)carbamimidoyl]urea Adamantane + carbamimidoyl urea Urea, carbamimidoyl Antimicrobial, hypoglycemic*
N-(1-Adamantyl)urea Adamantane + urea Urea Research applications
Adamantane-isothiourea hybrids Adamantane + isothiourea + morpholine/piperazine Isothiourea, morpholine/piperazine Antimicrobial, hypoglycemic
2-(Adamantan-1-yl)-2-oxoethyl benzoates Adamantane + ester + aryl Ester, aryl Antioxidant, anti-inflammatory
ACHMINACA Adamantane + indazole carboxamide Carboxamide, indazole Synthetic cannabinoid activity

Notes:

  • Carbamimidoyl vs.
  • Isothiourea Hybrids : These derivatives (e.g., morpholine/phenylpiperazine-linked isothioureas) exhibit broader antimicrobial spectra but lack the urea functionality .

Antimicrobial Activity :

  • Target Compound: Limited direct data, but structurally related adamantane-isothiourea hybrids (e.g., compounds 7b, 7d, 7e) show potent broad-spectrum antibacterial activity against Gram-positive bacteria and Candida albicans .
  • Comparison : The carbamimidoyl group may enhance membrane penetration compared to esters, though esters like 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate excel in radical scavenging .

Metabolic Effects :

  • Adamantane-isothiourea hybrids (e.g., 7a, 8b) reduced serum glucose levels in diabetic rats, comparable to gliclazide but with dose-independent efficacy, a unique pharmacological profile .

Anti-inflammatory Activity :

  • Nitrogen-containing adamantane esters (e.g., 2p, 2q, 2r) outperform diclofenac sodium in inhibiting protein denaturation, suggesting that nitrogen substituents enhance anti-inflammatory effects .

Receptor Binding :

  • ACHMINACA, an adamantane-indazole carboxamide, binds cannabinoid receptors, highlighting structural flexibility for diverse targets. The carbamimidoyl urea group may favor interactions with metabolic enzymes or microbial targets .

Physicochemical and Crystallographic Properties

Table 2: Crystallographic and Stability Data

Compound Crystal Packing Intermolecular Interactions Solubility References
This compound Likely head-to-tail (predicted) H-bonding (urea, carbamimidoyl) Moderate (lipophilic adamantane)
Adamantane-isothiourea hybrids Piperidine/morpholine-dependent C–H···S, C–H···O, π interactions Low to moderate
2-(Adamantan-1-yl)-2-oxoethyl benzoates Synclinal conformation Head-to-tail packing Low (ester lipophilicity)
N-(1-Adamantyl)urea Not reported H-bonding (urea) Moderate

Key Observations :

  • Crystal Packing : Adamantane derivatives often adopt synclinal conformations and head-to-tail packing, stabilizing via van der Waals and H-bonding interactions .
  • Intermolecular Interactions : Piperidine-based hybrids (e.g., 4-nitrobenzyl derivatives) stabilize via C–H···S/O bonds, while morpholine analogs favor π–π stacking .

Q & A

Q. What synthetic routes are used to prepare [N'-(adamantan-1-yl)carbamimidoyl]urea, and how is its purity confirmed?

Methodological Answer: The compound is typically synthesized via condensation reactions between adamantane-1-carboxamide derivatives and carbodiimides or isocyanates. For example, imine precursors like (E)-N-(adamantan-1-yl)-1-(3-aryl)methanimine are reacted with thiourea or urea derivatives under controlled conditions . Post-synthesis, purity is confirmed using:

  • 1H/13C NMR : Peaks corresponding to adamantyl protons (δ 1.6–2.1 ppm) and urea NH groups (δ 5.5–6.5 ppm) .
  • FTIR : Stretches for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) .
  • Elemental Analysis (CHNS) : To validate stoichiometry .

Table 1: Key Spectral Data

TechniqueAdamantyl C–H StretchUrea C=O StretchNH Stretch
FTIR2850–2900 cm⁻¹1660 cm⁻¹3320 cm⁻¹
1H NMRδ 1.6–2.1 (m)δ 5.8 (s)

Q. How is the molecular structure of this compound validated?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. The adamantyl group’s rigid cage and urea planar geometry are resolved using SHELX software for refinement . Key parameters include:

  • Bond lengths : C–N (1.33–1.37 Å) and C=O (1.23 Å) .
  • Torsion angles : Confirming non-planarity due to steric hindrance from adamantane .

Table 2: Crystallographic Data (Example)

ParameterValue
Space groupPna21
Unit cell (Å)a=9.275, b=12.864, c=13.483
R-factor0.0681

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

Methodological Answer: Hirshfeld surface analysis and CLP-PIXEL energy calculations reveal:

  • C–H···O/N hydrogen bonds : Between urea NH and carbonyl groups (3.0–3.2 Å) .
  • Van der Waals interactions : Dominated by adamantane’s hydrophobic packing (contributing >60% to lattice energy) .
  • π-stacking : Rare due to adamantane’s non-aromatic nature, but weak C–H···π interactions may occur with substituents .

Energy Framework Analysis

  • Total lattice energy: −120 kJ/mol (predominantly dispersion forces) .

Q. How does the adamantyl group influence the compound’s biological activity?

Methodological Answer: The adamantyl moiety enhances:

  • Lipophilicity : LogP increases by ~2.5 units, improving membrane permeability (calculated via HPLC) .
  • Metabolic stability : Resistance to cytochrome P450 oxidation due to steric shielding .
  • Target binding : Molecular docking studies show adamantane fits into hydrophobic pockets of enzymes (e.g., soluble epoxide hydrolases) .

Table 3: Comparative Bioactivity Data

DerivativeIC50 (Target Enzyme)LogP
Adamantyl-urea0.45 µM3.8
Non-adamantyl-urea5.2 µM1.3

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Methodological Answer: Challenges :

  • Low solubility : Adamantane’s hydrophobicity limits solvent choice (e.g., requires DMSO/THF mixtures) .
  • Polymorphism : Multiple packing modes due to flexible urea linkages .

Solutions :

  • Slow evaporation : Using mixed solvents (e.g., acetone/hexane) to optimize crystal growth .
  • Seeding : Introducing microcrystals to control polymorphism .

Methodological Notes

  • Software Citations : SHELX , CrysAlisPRO , and Olex2 are standard for crystallography.
  • Ethical Compliance : Emphasized non-therapeutic use per and .

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